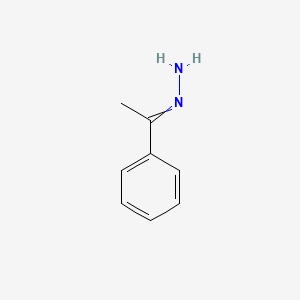
(1-Phenylethylidene)hydrazine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Phenylethylidene)hydrazine can be synthesized through the condensation reaction of acetophenone with hydrazine. The reaction typically involves refluxing the reactants in ethanol for 24 hours, followed by cooling the mixture to precipitate the product . The yellow solid obtained is then collected and washed with hexane to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products: The major products formed from these reactions include azines, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Phenylethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of (1-Phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways:
GABA Transaminase Inhibition: The compound inhibits GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This action contributes to its potential anxiolytic and anticonvulsant effects.
Corrosion Inhibition: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, reducing the rate of corrosion through adsorption and interaction with the metal atoms.
Comparaison Avec Des Composés Similaires
1,2-Dibenzylidenehydrazine: Another hydrazone derivative with similar corrosion inhibition properties.
Phenelzine: A related compound that also acts as a GABA transaminase inhibitor.
Uniqueness: (1-Phenylethylidene)hydrazine is unique due to its specific structural features and versatile applications in different fields. Its ability to inhibit GABA transaminase and act as a corrosion inhibitor sets it apart from other hydrazone derivatives.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 |
Clé InChI |
LEXOZHHIDPMMAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














